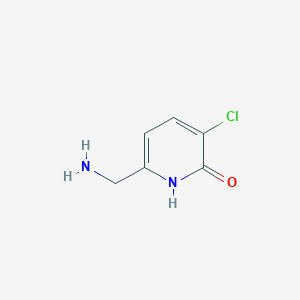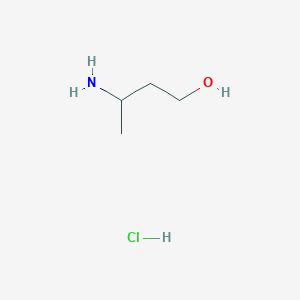![molecular formula C10H11NO2 B15221974 8-Hydroxy-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one](/img/structure/B15221974.png)
8-Hydroxy-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one is a heterocyclic compound with a seven-membered ring structure containing nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one typically involves the cyclization of appropriate precursors. One common method includes the intramolecular Friedel-Crafts acylation of 4-chloroaniline with succinic anhydride, followed by reduction and de-ketalation under acidic conditions . Another approach involves the use of polyphosphoric acid as a catalyst for the cyclization of toluene-4-sulfonyl derivatives .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable one-pot synthesis techniques. These methods are designed to maximize yield and minimize the need for intermediate purification steps, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 8-Hydroxy-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can yield different hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzene ring or the azepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted azepines and hydroxy derivatives, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
8-Hydroxy-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 8-Hydroxy-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor antagonist, modulating various biochemical pathways. For instance, it may inhibit certain enzymes involved in metabolic processes or block receptors that mediate cellular signaling .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydrobenzo[b]azepin-5-one: A structurally similar compound with different functional groups.
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one: A chlorinated derivative with distinct chemical properties.
5-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-one: Another hydroxy derivative with potential biological activities.
Uniqueness: 8-Hydroxy-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one is unique due to its specific hydroxy substitution, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
8-hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C10H11NO2/c12-7-3-4-8-9(6-7)11-5-1-2-10(8)13/h3-4,6,11-12H,1-2,5H2 |
Clave InChI |
HEPPUMIXMUENOT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=C(C=C(C=C2)O)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl (3aR,7aS)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B15221910.png)





![1-(3-Iodo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B15221950.png)


![(3AS,8aS)-1-Benzyl-3a-methyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol](/img/structure/B15221978.png)
![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B15221980.png)
![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B15221988.png)
